Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Finally, the amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A precursor in the synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate, known for its biological activities.
2-Benzamido-4-methylthiazole-5-carboxylic acid: Similar in structure but with different functional groups, used as a xanthine oxidase inhibitor.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase and scavenge free radicals sets it apart from other thiazole derivatives .
Biological Activity
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a thiazole derivative recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C14H14N2O3S. Its structure features a thiazole ring, which is pivotal for its biological activity. The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiourea, followed by benzoylation.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. Studies indicate:
- Broad-spectrum antibacterial activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. It demonstrated a potency comparable to established antibiotics like ampicillin and gentamicin .
- Antifungal effects : While its antifungal activity is moderate, it has been noted for effectiveness against Candida albicans and other fungal pathogens .
Anticancer Activity
Research indicates that this compound also possesses anticancer properties :
- Inhibition of cancer cell proliferation : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. Notably, it showed activity against 29 out of 60 tested tumor cell lines, indicating a broad anticancer potential .
- Mechanism of action : The compound acts as a xanthine oxidase inhibitor, which may contribute to its anticancer effects by preventing the formation of reactive oxygen species that promote cancer cell survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Xanthine oxidase inhibition : By binding to the active site of xanthine oxidase, the compound prevents the oxidation of hypoxanthine to uric acid, which is beneficial in managing conditions like gout and may also have implications in cancer therapy.
- Induction of multipolar mitotic spindles : In cancer cells with multiple centrosomes, the compound induces aberrant cell division, leading to increased cell death. This effect is particularly relevant in centrosome-amplified cancer cells .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Broad | Xanthine oxidase inhibition |
Ethyl 2-amino-4-methylthiazole-5-carboxylate | Moderate | Limited | Various (less defined) |
2-Benzamido-4-methylthiazole-5-carboxylic acid | Low | Moderate | Xanthine oxidase inhibition |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating various thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies .
- Anticancer Studies : In another investigation, this compound was tested against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer .
- Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology .
Properties
IUPAC Name |
ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXTLSMHAEJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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